Dermaseptin TFA

Description

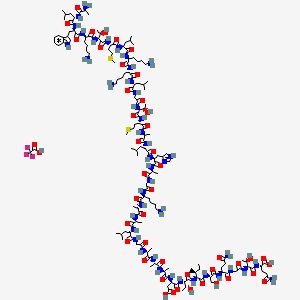

Structure

2D Structure

Properties

Molecular Formula |

C154H258F3N43O46S2 |

|---|---|

Molecular Weight |

3569.1 g/mol |

IUPAC Name |

(2S)-5-amino-2-[[(2S,3R)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C152H257N43O44S2.C2HF3O2/c1-27-77(12)118(147(233)190-110(70-196)146(232)178-98(44-46-111(158)201)131(217)163-68-115(205)192-120(87(22)198)149(235)181-101(152(238)239)45-47-112(159)202)193-151(237)122(89(24)200)195-145(231)109(63-117(207)208)185-129(215)84(19)169-126(212)81(16)168-125(211)80(15)167-113(203)66-164-132(218)102(56-72(2)3)183-128(214)83(18)170-127(213)82(17)172-134(220)94(40-30-34-50-153)174-114(204)67-162-124(210)79(14)171-140(226)108(62-91-65-160-71-166-91)189-143(229)105(59-75(8)9)184-130(216)85(20)173-135(221)99(48-54-240-25)179-148(234)119(86(21)197)191-116(206)69-165-133(219)103(57-73(4)5)186-137(223)96(42-32-36-52-155)175-136(222)95(41-31-35-51-154)176-141(227)106(60-76(10)11)187-138(224)100(49-55-241-26)180-150(236)121(88(23)199)194-139(225)97(43-33-37-53-156)177-144(230)107(61-90-64-161-93-39-29-28-38-92(90)93)188-142(228)104(58-74(6)7)182-123(209)78(13)157;3-2(4,5)1(6)7/h28-29,38-39,64-65,71-89,94-110,118-122,161,196-200H,27,30-37,40-63,66-70,153-157H2,1-26H3,(H2,158,201)(H2,159,202)(H,160,166)(H,162,210)(H,163,217)(H,164,218)(H,165,219)(H,167,203)(H,168,211)(H,169,212)(H,170,213)(H,171,226)(H,172,220)(H,173,221)(H,174,204)(H,175,222)(H,176,227)(H,177,230)(H,178,232)(H,179,234)(H,180,236)(H,181,235)(H,182,209)(H,183,214)(H,184,216)(H,185,215)(H,186,223)(H,187,224)(H,188,228)(H,189,229)(H,190,233)(H,191,206)(H,192,205)(H,193,237)(H,194,225)(H,195,231)(H,207,208)(H,238,239);(H,6,7)/t77-,78-,79-,80-,81-,82-,83-,84-,85-,86+,87+,88+,89+,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,118-,119-,120-,121-,122-;/m0./s1 |

InChI Key |

DVHSSRJUWDDORM-DNLMEMODSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CC1=CNC=N1)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)N.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CCC(C)C(C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C)NC(=O)C(CC1=CNC=N1)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC(C)C)NC(=O)C(C)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

The Herpetological Origins of a Potent Antimicrobial: A Technical Guide to Dermaseptin TFA

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the origins of Dermaseptin TFA, a member of a potent family of antimicrobial peptides. We delve into the discovery of these fascinating biomolecules, detailing the intricate experimental protocols for their isolation and characterization, presenting their quantitative biological activities, and visualizing the scientific workflows involved.

Discovery and Natural Source

Dermaseptins are a family of cationic antimicrobial peptides originally isolated from the skin secretions of arboreal frogs belonging to the genus Phyllomedusa.[1][2][3] The first member of this family was discovered in the waxy monkey tree frog, Phyllomedusa sauvagei.[3][4][5] These frogs, native to South America, produce a rich cocktail of bioactive peptides in their granular skin glands as a defense mechanism against predators and microbial pathogens.[4] The "TFA" in this compound refers to the trifluoroacetic acid used during the purification process, a common counter-ion in peptide chemistry.

The skin secretions of Phyllomedusa species are a treasure trove of pharmacologically active peptides, and the discovery of Dermaseptins opened a new chapter in the search for novel antibiotics. These peptides are typically 27-34 amino acids in length and are characterized by a high content of lysine residues, which contributes to their cationic nature.[1] A key feature of Dermaseptins is their ability to adopt an amphipathic α-helical structure in the presence of microbial membranes, a crucial aspect of their mechanism of action.[5]

Experimental Protocols

The isolation and characterization of Dermaseptins involve a series of sophisticated biochemical techniques. Below are the detailed methodologies for the key experiments.

Collection of Skin Secretions

The acquisition of the raw material is a critical first step.

-

Method: Gentle transdermal electrical stimulation is applied to the dorsal skin of the frog (Phyllomedusa sauvagei).[4]

-

Procedure: The frog is held securely, and a mild electrical current is passed across the skin, inducing the release of granular gland contents. The secreted material is carefully collected by rinsing the frog with deionized water into a chilled container.[4]

-

Processing: The collected secretion is immediately frozen in liquid nitrogen and then lyophilized (freeze-dried) to preserve the integrity of the peptides. The lyophilized powder is stored at -20°C until further processing.[4]

Purification of Dermaseptin

The crude lyophilized skin secretion is a complex mixture of numerous peptides and other biomolecules. A multi-step purification protocol is employed to isolate the Dermaseptin peptides.

-

Step 1: Molecular Sieve Filtration (Gel Filtration Chromatography)

-

Objective: To separate molecules based on their size.

-

Column: Sephadex G-50 or a similar gel filtration medium.

-

Mobile Phase: Acetic acid (0.2 M).

-

Procedure: The lyophilized secretion is reconstituted in the mobile phase and loaded onto the column. The elution is monitored by measuring the absorbance at 280 nm. Fractions are collected, and those exhibiting antimicrobial activity are pooled for the next step.

-

-

Step 2: Ion-Exchange Chromatography

-

Objective: To separate peptides based on their net charge.

-

Column: A cation-exchange column such as CM-cellulose.

-

Buffer A: A low ionic strength buffer, e.g., 10 mM Tris-HCl, pH 7.4.

-

Buffer B: A high ionic strength buffer, e.g., 10 mM Tris-HCl with 1 M NaCl, pH 7.4.

-

Procedure: The active fractions from the previous step are loaded onto the equilibrated column. A linear gradient of increasing salt concentration (from Buffer A to Buffer B) is applied to elute the bound peptides. Fractions are collected and assayed for antimicrobial activity.

-

-

Step 3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Objective: To achieve high-resolution separation based on hydrophobicity.

-

Column: A C18 or C8 reversed-phase column.

-

Solvent A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.

-

Solvent B: 0.1% (v/v) TFA in acetonitrile.

-

Procedure: The active fractions from the ion-exchange chromatography are injected into the HPLC system. A linear gradient of increasing acetonitrile concentration is used to elute the peptides. The elution profile is monitored at 214 nm, and the peak corresponding to the pure Dermaseptin is collected. The purity of the final product is confirmed by analytical RP-HPLC and mass spectrometry.

-

Structural Characterization

-

Amino Acid Sequencing: The primary structure of the purified Dermaseptin is determined by automated Edman degradation.[5]

-

Mass Spectrometry: The molecular mass of the peptide is confirmed using techniques such as Fast Atom Bombardment (FAB) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.[5]

Identification of Dermaseptin Precursors via "Shotgun" Cloning

This molecular biology technique allows for the identification of the genetic blueprint of the Dermaseptin peptides.

-

Step 1: mRNA Isolation: Polyadenylated mRNA is isolated from the lyophilized skin secretion using magnetic oligo(dT) beads.

-

Step 2: cDNA Library Construction: A cDNA library is constructed from the isolated mRNA using a RACE (Rapid Amplification of cDNA Ends) kit. This involves reverse transcription of the mRNA to create complementary DNA (cDNA).

-

Step 3: PCR Amplification: A degenerate primer, designed based on a conserved region of the 5'-untranslated region of known amphibian peptide precursors, is used in a 3'-RACE reaction to amplify the cDNA encoding the Dermaseptin precursors.

-

Step 4: Cloning and Sequencing: The amplified PCR products are cloned into a suitable vector and sequenced. The nucleotide sequence is then translated to deduce the amino acid sequence of the precursor protein, which includes a signal peptide, an acidic pro-region, and the mature Dermaseptin peptide.

Quantitative Data

The biological activity of Dermaseptins is quantified by determining their Minimum Inhibitory Concentration (MIC) against a range of microorganisms. The MIC is the lowest concentration of the peptide that inhibits the visible growth of a microorganism.

| Dermaseptin Variant | Organism | MIC (µM) | Reference |

| Dermaseptin S1 | Aspergillus fumigatus | 3 | [5] |

| Bacillus subtilis | 10 | [5] | |

| Escherichia coli | 25 | [5] | |

| Dermaseptin S4 Derivative (K4-S4(1-16)) | Staphylococcus aureus | 4 | [6] |

| Pseudomonas aeruginosa | 8 | [6] | |

| Escherichia coli | 16 | [6] | |

| Dermaseptin-PH | Staphylococcus aureus (MRSA) | 16 | |

| Candida albicans | 32 |

Visualizations

Experimental Workflows

Caption: Workflow for the collection, purification, and characterization of Dermaseptin.

Caption: Workflow for identifying Dermaseptin precursors using shotgun cloning.

References

- 1. mdpi.com [mdpi.com]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. Dermaseptins, Multifunctional Antimicrobial Peptides: A Review of Their Pharmacology, Effectivity, Mechanism of Action, and Possible Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. frogchemistry.com [frogchemistry.com]

- 6. researchgate.net [researchgate.net]

The Discovery and Isolation of Dermaseptins: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Dermaseptin peptides, a promising class of antimicrobial and anticancer agents derived from the skin secretions of Hylid frogs, particularly those of the Phyllomedusa genus. This document is intended for researchers, scientists, and drug development professionals interested in the methodologies and applications of these potent bioactive peptides.

Introduction to Dermaseptins

Dermaseptins are a family of cationic, α-helical antimicrobial peptides (AMPs) found in the skin secretions of Hylid frogs.[1][2] First identified in 1991 from the frog Phyllomedusa sauvagii, these peptides represent a crucial component of the frog's innate immune system, providing a chemical defense against a wide array of pathogens.[1][3] Dermaseptins typically consist of 27-34 amino acids and are characterized by the presence of multiple lysine residues, which confer a net positive charge.[4][5] This property is crucial for their mechanism of action, which primarily involves the disruption of microbial cell membranes.[6][7] Their broad spectrum of activity against bacteria (Gram-positive and Gram-negative), fungi, protozoa, and even some viruses, coupled with their potential as anticancer agents, makes them a subject of intense research for novel therapeutic development.[1][8][9]

Discovery and Isolation: A Multi-Step Approach

The isolation of Dermaseptins from their natural source is a meticulous process that combines biochemical and molecular techniques to ensure the purity and accurate characterization of the peptides. The general workflow involves the collection of skin secretions, followed by a series of chromatographic and spectrometric analyses.

Experimental Workflow: From Frog Skin to Pure Peptide

The process begins with the harmless collection of secretions from the frog, followed by purification and identification steps. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone of separation, followed by mass spectrometry for identification and sequencing.

References

- 1. Dermaseptins, Multifunctional Antimicrobial Peptides: A Review of Their Pharmacology, Effectivity, Mechanism of Action, and Possible Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dermaseptins, Multifunctional Antimicrobial Peptides: A Review of Their Pharmacology, Effectivity, Mechanism of Action, and Possible Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluating the Bioactivity of a Novel Antimicrobial and Anticancer Peptide, Dermaseptin-PS4(Der-PS4), from the Skin Secretion of Phyllomedusa sauvagii - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dermaseptin - Wikipedia [en.wikipedia.org]

- 5. Isolation and structure of novel defensive peptides from frog skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pure.qub.ac.uk [pure.qub.ac.uk]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. Frontiers | Novel Frog Skin-Derived Peptide Dermaseptin-PP for Lung Cancer Treatment: In vitro/vivo Evaluation and Anti-tumor Mechanisms Study [frontiersin.org]

Dermaseptin TFA: A Technical Guide to its Mechanism of Action on Microbial Membranes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dermaseptins are a family of cationic antimicrobial peptides (AMPs) originally isolated from the skin of frogs of the Phyllomedusa genus. These peptides exhibit broad-spectrum antimicrobial activity against a variety of bacteria, fungi, and protozoa. Their primary mechanism of action involves the direct disruption of microbial cell membranes, a process that is rapid and less prone to the development of resistance compared to conventional antibiotics. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the interaction of Dermaseptin peptides (typically handled as trifluoroacetate salts, TFA, from purification) with microbial membranes. It includes a compilation of quantitative data on their antimicrobial and cytotoxic activities, detailed experimental protocols for studying these interactions, and visual representations of the proposed mechanisms and workflows.

Introduction

The rise of antibiotic-resistant pathogens poses a significant threat to global health. Antimicrobial peptides (AMPs) have emerged as a promising class of therapeutics due to their unique mode of action. Dermaseptins, a prominent family of AMPs, are characterized by their cationic nature and their ability to adopt an amphipathic α-helical structure upon interacting with membranes.[1] This structure is crucial for their ability to selectively target and disrupt the negatively charged membranes of microorganisms over the zwitterionic membranes of mammalian cells.[2] The interaction of Dermaseptin with microbial membranes is a multi-step process that culminates in membrane permeabilization and cell death.[3]

Mechanism of Action: Membrane Disruption

The primary mechanism of action of Dermaseptin on microbial membranes is direct physical disruption. This process is generally understood to occur through a "carpet" model that can lead to the formation of "toroidal pores."[3][4]

2.1. The Carpet Model

Initially, the cationic Dermaseptin peptides are electrostatically attracted to the negatively charged components of the microbial membrane, such as phosphatidylglycerol (PG) and cardiolipin. The peptides then accumulate on the membrane surface, forming a "carpet-like" layer.[3] This initial binding is a critical step that concentrates the peptides at the target site.

2.2. Toroidal Pore Formation

Once a threshold concentration of Dermaseptin is reached on the membrane surface, the peptides induce membrane destabilization. This leads to the formation of transient pores, with the "toroidal pore" model being the most widely accepted for Dermaseptins.[4] In this model, the peptide helices insert into the membrane and induce the lipid monolayers to bend inward, creating a pore where the water core is lined by both the hydrophilic faces of the peptides and the polar head groups of the lipids.[4] This disruption leads to the leakage of ions and essential metabolites, dissipation of the membrane potential, and ultimately, cell death.[2]

Intracellular Effects

While the primary mode of action is membrane disruption, some studies suggest that at sub-lytic concentrations, certain AMPs, including Dermaseptin, may translocate across the membrane and interact with intracellular targets, such as inhibiting DNA and RNA synthesis.[5] However, for Dermaseptins, the evidence strongly indicates that membrane permeabilization is the principal and most rapid bactericidal mechanism.

Quantitative Data

The antimicrobial and cytotoxic activities of various Dermaseptin peptides and their analogues have been quantified using several standard assays. The following tables summarize representative data from the literature.

Table 1: Antimicrobial Activity of Dermaseptin Derivatives

| Peptide | Organism | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Dermaseptin S4 | Acinetobacter baumannii | 12.5 | 25 | [6] |

| K4K20S4 | Acinetobacter baumannii | 3.125 | 6.25 | [6] |

| K4S4(1-16) | Acinetobacter baumannii | 12.5 | 12.5 | [6] |

| Dermaseptin B2 | Acinetobacter baumannii | 12.5 | 25 | [6] |

| K3K4B2 | Acinetobacter baumannii | 12.5 | 12.5 | [6] |

| Dermaseptin-AC | S. aureus | 2-4 µM | 2-8 µM | [7] |

| Dermaseptin-AC | E. coli | 2-4 µM | 2-8 µM | [7] |

| K4K20-S4 | S. aureus | 1-4 | - | [8] |

| K4K20-S4 | P. aeruginosa | 1-4 | - | [8] |

| K4K20-S4 | E. coli | 1-16 | - | [8] |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. Values can vary based on experimental conditions.

Table 2: Cytotoxicity and Binding Affinity of Dermaseptin Derivatives

| Peptide | Cell Line / System | Activity | Value | Reference |

| Dermaseptin S4 | Human Erythrocytes | Hemolytic Activity (LC50) | ~1.4 µM | [8] |

| K4K20-S4 | Human Erythrocytes | Hemolytic Activity (LC50) | ~2.8 µM | [9] |

| K4-S4(1-16) | Human Erythrocytes | Hemolytic Activity (LC50) | ~20 µM | [8] |

| Dermaseptin B2 | Human Erythrocytes | Hemolytic Activity | <10% at 0.208 mg/mL | [10] |

| Dermaseptin-AC | Horse Erythrocytes | HC50 | 76.55 µM | [7] |

| Dermaseptin S4 | HEp-2 cells | CC50 | ~16 µg/mL | [11] |

| K4K20S4 | HEp-2 cells | CC50 | 75.71 µg/mL | [6] |

| NC12-K4S4(1-13)a | DPC micelles | Binding Affinity (K) | 13 x 10^5 M-1 | [12] |

| K4-S4(1-13)a | DPC micelles | Binding Affinity (K) | 1.5 x 10^5 M-1 | [12] |

LC50: 50% Lethal Concentration; HC50: 50% Hemolytic Concentration; CC50: 50% Cytotoxic Concentration; K: Binding Affinity.

Experimental Protocols

A variety of biophysical and microbiological techniques are employed to elucidate the mechanism of action of Dermaseptin.

5.1. Membrane Permeabilization Assays

5.1.1. SYTOX Green Assay

This assay utilizes a fluorescent dye that only enters cells with compromised plasma membranes and fluoresces upon binding to nucleic acids.[13]

-

Materials:

-

Mid-logarithmic phase bacterial culture

-

Phosphate-buffered saline (PBS)

-

SYTOX Green nucleic acid stain (e.g., 5 mM in DMSO)

-

Dermaseptin TFA stock solution

-

Black 96-well microplate

-

Fluorometric microplate reader

-

-

Protocol:

-

Wash and resuspend bacteria in PBS to a final concentration of approximately 1 x 10^7 CFU/mL.[14]

-

Add SYTOX Green to the bacterial suspension to a final concentration of 1 µM.[15]

-

Incubate in the dark for 15 minutes to allow for dye stabilization.[15]

-

Dispense the bacteria/dye suspension into the wells of the microplate.

-

Add varying concentrations of this compound to the wells.

-

Monitor the increase in fluorescence (excitation ~485 nm, emission ~520 nm) over time.[15]

-

A positive control for maximum permeabilization can be achieved using a membrane-disrupting agent like Triton X-100.[14]

-

5.1.2. Calcein Leakage Assay

This assay uses liposomes encapsulating a self-quenching concentration of the fluorescent dye calcein. Peptide-induced membrane disruption causes dye leakage and a corresponding increase in fluorescence.[16]

-

Materials:

-

Lipids (e.g., DOPC, DOPG) in chloroform

-

Calcein

-

Buffer (e.g., 10 mM Tris-HCl, 100 mM NaCl, pH 7.4)[17]

-

Extruder with polycarbonate membranes

-

Size-exclusion chromatography column (e.g., Sephadex G-50)

-

This compound stock solution

-

Fluorometer or microplate reader

-

-

Protocol:

-

Prepare a lipid film by evaporating the solvent from a lipid solution.

-

Hydrate the lipid film with a calcein solution (e.g., 70 mg/mL in buffer) to form multilamellar vesicles (MLVs).[18]

-

Create large unilamellar vesicles (LUVs) by extruding the MLV suspension through polycarbonate membranes (e.g., 100 nm pore size).

-

Remove unencapsulated calcein by passing the LUV suspension through a size-exclusion column.

-

Dilute the calcein-loaded LUVs in buffer in a cuvette or 96-well plate.

-

Add this compound and monitor the increase in fluorescence (excitation ~495 nm, emission ~515 nm).

-

Determine 100% leakage by adding a detergent like Triton X-100.[17]

-

5.2. Surface Plasmon Resonance (SPR)

SPR is a powerful technique to measure the real-time binding affinity and kinetics of Dermaseptin to model lipid membranes.

-

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., L1 chip for liposome capture)

-

LUVs of desired lipid composition

-

Running buffer (e.g., HBS-EP buffer)

-

This compound solutions of varying concentrations

-

-

Protocol:

-

Prepare LUVs as described for the calcein leakage assay.

-

Equilibrate the sensor chip with running buffer.

-

Inject the LUV suspension over the L1 sensor chip surface to form a lipid bilayer.

-

Inject a series of this compound concentrations over the lipid surface and record the sensorgrams.

-

After each injection, regenerate the surface if necessary.

-

Analyze the binding data using appropriate models (e.g., two-state reaction) to determine association (ka), dissociation (kd), and affinity (KD) constants.

-

5.3. Atomic Force Microscopy (AFM)

AFM allows for the direct visualization of the morphological changes induced by Dermaseptin on microbial membranes at the nanoscale.[19]

-

Materials:

-

AFM instrument

-

AFM cantilevers

-

Substrate for bacterial immobilization (e.g., freshly cleaved mica)

-

Bacterial culture

-

This compound solution

-

-

Protocol:

-

Immobilize bacteria onto the substrate.

-

Image the surface of the bacteria in buffer to obtain a baseline topography.

-

Introduce the this compound solution into the imaging chamber.

-

Acquire time-lapse images to observe the dynamic changes in the bacterial membrane, such as roughening, blebbing, and pore formation.[19]

-

Conclusion

This compound represents a promising class of antimicrobial agents with a mechanism of action that is fundamentally different from traditional antibiotics. Its ability to rapidly disrupt microbial membranes through a "carpet" and "toroidal pore" mechanism makes it a valuable candidate for combating antibiotic-resistant infections. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the intricate details of Dermaseptin-membrane interactions, paving the way for the rational design of new and more effective antimicrobial therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Dermaseptins, Multifunctional Antimicrobial Peptides: A Review of Their Pharmacology, Effectivity, Mechanism of Action, and Possible Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of the Antibacterial Activity of New Dermaseptin Derivatives against Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. Antimalarial Activities of Dermaseptin S4 Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enhanced Antibacterial Activity of Dermaseptin through Its Immobilization on Alginate Nanoparticles—Effects of Menthol and Lactic Acid on Its Potentialization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. preprints.org [preprints.org]

- 12. rcsb.org [rcsb.org]

- 13. Bacterial viability and antibiotic susceptibility testing with SYTOX green nucleic acid stain - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Broad-spectrum Antimicrobial Peptides by Rational Combinatorial Design and High-throughput Screening: The Importance of Interfacial Activity* - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Calcein Release Assay to Measure Membrane Permeabilization by Recombinant alpha-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Biophysical Investigation of the Membrane-Disrupting Mechanism of the Antimicrobial and Amyloid-Like Peptide Dermaseptin S9 | PLOS One [journals.plos.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Dermaseptin TFA: A Biophysical Profile of a Potent Antimicrobial and Anticancer Peptide

Abstract

Dermaseptins are a family of cationic antimicrobial peptides (AMPs) originally isolated from the skin secretions of frogs from the Phyllomedusa genus.[1] These peptides, often purified using Trifluoroacetic Acid (TFA) in their synthetic forms, exhibit a broad spectrum of biological activities, including potent antimicrobial and anticancer effects. This in-depth technical guide provides a comprehensive overview of the biophysical properties of Dermaseptin peptides. It details their mechanism of action, summarizes their activity through quantitative data, outlines key experimental protocols for their characterization, and visualizes the underlying biological pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals working on novel therapeutic agents.

Introduction

The rise of antibiotic resistance necessitates the development of new antimicrobial agents with novel mechanisms of action.[2] Antimicrobial peptides (AMPs) like Dermaseptins are promising candidates due to their ability to rapidly kill a wide range of pathogens, often by disrupting their cell membranes.[1] Dermaseptins are typically unstructured in aqueous solutions but adopt an α-helical conformation in the presence of biological membranes, a key feature of their activity.[2] Beyond their antimicrobial properties, several Dermaseptin family members have demonstrated significant cytotoxic activity against various cancer cell lines, making them intriguing prospects for anticancer drug development.[3][4] The "TFA" designation commonly associated with commercially available synthetic Dermaseptin refers to the trifluoroacetate counter-ion remaining from the solid-phase peptide synthesis and purification process. While essential for peptide stability and solubility, it is generally considered not to interfere with the peptide's biological activity in buffered solutions.

Biophysical Properties and Mechanism of Action

The biological activity of Dermaseptin peptides is intrinsically linked to their physicochemical properties, including their cationic nature, amphipathicity, and propensity to form α-helical structures. These characteristics govern their interaction with and disruption of microbial and cancer cell membranes.

Antimicrobial Mechanism of Action

The primary antimicrobial mechanism of Dermaseptin involves the permeabilization and disruption of the target cell's membrane.[5] This process is generally understood to occur through one or a combination of the following models:

-

Carpet Model: Dermaseptin peptides initially bind to the negatively charged surface of the bacterial membrane. As the peptide concentration on the membrane surface increases, they form a "carpet-like" layer, disrupting the membrane's integrity and leading to the formation of transient pores or micelles, ultimately causing cell lysis.[1][5]

-

Toroidal Pore Model: In this model, the peptides insert into the lipid bilayer, inducing the lipid monolayers to bend inward to form a pore where the peptide molecules are associated with the lipid headgroups. This pore formation leads to leakage of cellular contents and cell death.[2]

The initial electrostatic interaction between the positively charged Dermaseptin and the negatively charged components of microbial membranes (like lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria) is a crucial first step that provides selectivity for microbial cells over the zwitterionic membranes of mammalian cells.[2]

Anticancer Mechanism of Action

The anticancer activity of Dermaseptin peptides is also largely attributed to their membrane-disrupting capabilities. Cancer cell membranes often have a higher net negative charge compared to normal eukaryotic cells due to an increased concentration of anionic molecules like phosphatidylserine on their outer leaflet.[2] This differential charge provides a basis for the selective targeting of cancer cells by cationic Dermaseptins.

In addition to direct membrane lysis, some Dermaseptin peptides can induce apoptosis (programmed cell death) in cancer cells at concentrations lower than those required for membrane disruption.[6][7] This apoptotic induction can occur through various signaling pathways:

-

Mitochondrial-Related Pathway: Dermaseptin-PS1, at lower concentrations, has been shown to induce apoptosis in glioblastoma cells through a mitochondrial-related signaling pathway.[6][7]

-

BAX/BBC3/AKT Pathway: Dermaseptin B2 has been linked to the regulation of the BAX/BBC3/AKT pathway in breast cancer cells, leading to apoptosis.[8]

-

Endogenous and Exogenous Apoptosis Pathways: Dermaseptin-PP can induce apoptosis in lung cancer cells through both the endogenous (mitochondrial) and exogenous (death receptor) pathways.[9]

Quantitative Data on Biological Activity

The following tables summarize the quantitative data on the antimicrobial, hemolytic, and anticancer activities of various Dermaseptin peptides and their derivatives.

Table 1: Minimum Inhibitory Concentrations (MIC) of Dermaseptin Peptides against Various Microorganisms

| Peptide | Organism | MIC (µM) | Reference |

| Dermaseptin-AC | S. aureus | 2 | [10] |

| Dermaseptin-AC | E. faecalis | 2 | [10] |

| Dermaseptin-AC | MRSA | 2 | [10] |

| Dermaseptin-AC | E. coli | 2 | [10] |

| Dermaseptin-AC | K. pneumoniae | 2 | [10] |

| Dermaseptin-AC | P. aeruginosa | 4 | [10] |

| Dermaseptin-AC | C. albicans | 2 | [10] |

| DRS-B2 | E. coli ATCC8739 | 3.75 µg/mL | [11] |

| DRS-B2 | E. coli 184 | 7.5 µg/mL | [11] |

| Dermaseptin S4 | E. coli | ~40 | [12] |

| K4-S4(1-16) | E. coli | 0.4 | [13] |

Table 2: Hemolytic Activity of Dermaseptin Peptides

| Peptide | HC50 / LC50 (µM) | Reference |

| Dermaseptin-AC | 76.55 | [3][14] |

| Dermaseptin S4 | ~1.4 | [13] |

| S4-(1-16) | ~20 | [13] |

| S4-(1-20) | 5 | [12] |

Table 3: Anticancer Activity (IC50) of Dermaseptin Peptides against Various Cancer Cell Lines

| Peptide | Cell Line | IC50 (µM) | Reference |

| Dermaseptin-AC | A549 (Non-small cell lung cancer) | 6.21 | [3] |

| Dermaseptin-AC | U251MG (Glioblastoma) | 6.14 | [3] |

| Dermaseptin-AC | PC-3 (Prostate cancer) | 3.39 | [3] |

| Dermaseptin-AC | H157 (Non-small cell lung carcinoma) | 3.22 | [3] |

| Dermaseptin-PD-1 | U251 MG | 15.08 | [15] |

| Dermaseptin-PD-2 | H157 | 6.43 | [15] |

| Dermaseptin-PD-2 | PC-3 | 3.17 | [15] |

| Dermaseptin-PD-2 | U251 MG | 13.43 | [15] |

| Dermaseptin-PH | MCF-7 (Breast cancer) | 0.69 | [16] |

| Dermaseptin-PH | H157 | 2.01 | [16] |

| Dermaseptin-PH | U251MG | 2.36 | [16] |

| Dermaseptin-PH | MDA-MB-435S (Melanoma) | 9.94 | [16] |

| Dermaseptin-PH | PC-3 | 11.8 | [16] |

| Dermaseptin-PP | H157 | 1.55 | [9] |

| Dermaseptin-PP | MCF-7 | 2.92 | [9] |

| Dermaseptin-PP | PC-3 | 4.15 | [9] |

| Dermaseptin-PP | U251 MG | 2.47 | [9] |

| Der-PS4 | U251MG | 0.05766 | [4] |

| Der-PS4 | H157 | 0.19 | [4] |

| Der-PS4 | MDA-MB-435S | 0.11 | [4] |

| Der-PS4 | MCF-7 | 0.67 | [4] |

| Der-PS4 | PC-3 | 0.44 | [4] |

| DRS-DU-1 | H157 | 8.43 | [17] |

| DRS-DU-1 | PC-3 | 21.6 | [17] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the biophysical properties of Dermaseptin peptides.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18][19]

Protocol:

-

Preparation of Peptide Solutions: Prepare a stock solution of the Dermaseptin peptide in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid with 0.2% bovine serum albumin). Perform serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.[20]

-

Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in MHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.[19]

-

Incubation: Add the bacterial inoculum to the wells containing the serially diluted peptide. Include positive (bacteria only) and negative (broth only) controls. Incubate the plate at 37°C for 18-24 hours.[20]

-

Determination of MIC: The MIC is determined as the lowest peptide concentration at which no visible bacterial growth (turbidity) is observed.[20]

Hemolysis Assay

This assay measures the lytic activity of the peptide against red blood cells (RBCs), providing an indication of its cytotoxicity towards mammalian cells.[21][22]

Protocol:

-

Preparation of Red Blood Cells: Obtain fresh red blood cells (e.g., human or horse). Wash the RBCs multiple times with phosphate-buffered saline (PBS) by centrifugation to remove plasma and buffy coat. Resuspend the washed RBCs in PBS to a final concentration of 1-8% (v/v).[22][23]

-

Incubation: In a 96-well plate, add the RBC suspension to wells containing serial dilutions of the Dermaseptin peptide in PBS. Include a positive control (e.g., 1% Triton X-100 for 100% hemolysis) and a negative control (PBS for 0% hemolysis).[23]

-

Incubation: Incubate the plate at 37°C for 1-4 hours.[13][23]

-

Measurement of Hemolysis: Centrifuge the plate to pellet the intact RBCs. Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a wavelength of 405-414 nm.[13][23]

-

Calculation: Calculate the percentage of hemolysis relative to the positive and negative controls. The HC50 value is the peptide concentration that causes 50% hemolysis.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[24][25]

Protocol:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Peptide Treatment: Treat the cells with various concentrations of the Dermaseptin peptide and incubate for a specified period (e.g., 24-72 hours).[26]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[25]

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570-590 nm using a microplate reader.[24]

-

Calculation: The absorbance is directly proportional to the number of viable cells. The IC50 value, the concentration of peptide that inhibits 50% of cell growth, can be calculated from the dose-response curve.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a technique used to assess the secondary structure of peptides in different environments.[27][28]

Protocol:

-

Sample Preparation: Dissolve the Dermaseptin peptide in an appropriate buffer (e.g., phosphate buffer) or in the presence of membrane-mimicking environments such as sodium dodecyl sulfate (SDS) micelles or liposomes.[27]

-

Measurement: Record the CD spectra in the far-UV region (typically 190-260 nm) using a CD spectropolarimeter.[28]

-

Data Analysis: The resulting spectra can be analyzed to estimate the percentage of α-helix, β-sheet, and random coil structures. A characteristic α-helical spectrum shows negative bands near 208 and 222 nm and a positive band near 192 nm.

Visualizations

The following diagrams illustrate key experimental workflows and biological pathways associated with Dermaseptin TFA.

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.

References

- 1. Biophysical Investigation of the Membrane-Disrupting Mechanism of the Antimicrobial and Amyloid-Like Peptide Dermaseptin S9 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dermaseptins, Multifunctional Antimicrobial Peptides: A Review of Their Pharmacology, Effectivity, Mechanism of Action, and Possible Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 4. mdpi.com [mdpi.com]

- 5. Biophysical Investigation of the Membrane-Disrupting Mechanism of the Antimicrobial and Amyloid-Like Peptide Dermaseptin S9 | PLOS One [journals.plos.org]

- 6. Novel peptide dermaseptin-PS1 exhibits anticancer activity via induction of intrinsic apoptosis signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel peptide dermaseptin‐PS1 exhibits anticancer activity via induction of intrinsic apoptosis signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dermaseptin B2 bioactive gene's potential for anticancer and anti-proliferative effect is linked to the regulation of the BAX/BBC3/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Novel Frog Skin-Derived Peptide Dermaseptin-PP for Lung Cancer Treatment: In vitro/vivo Evaluation and Anti-tumor Mechanisms Study [frontiersin.org]

- 10. journals.asm.org [journals.asm.org]

- 11. mdpi.com [mdpi.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Antibacterial Properties of Dermaseptin S4 Derivatives with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In Vitro and In Vivo Studies on the Antibacterial Activity and Safety of a New Antimicrobial Peptide Dermaseptin-AC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. files.core.ac.uk [files.core.ac.uk]

- 17. Discovery of two skin-derived dermaseptins and design of a TAT-fusion analogue with broad-spectrum antimicrobial activity and low cytotoxicity on healthy cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. microbe-investigations.com [microbe-investigations.com]

- 20. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]

- 21. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 23. static.igem.org [static.igem.org]

- 24. MTT assay protocol | Abcam [abcam.com]

- 25. creative-diagnostics.com [creative-diagnostics.com]

- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. Applications of Circular Dichroism for Structural Analysis of Gelatin and Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 28. arxiv.org [arxiv.org]

Dermaseptin TFA: A Technical Guide to Structure and Amphipathic Helix Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dermaseptins are a family of cationic antimicrobial peptides originally isolated from the skin of frogs belonging to the Phyllomedusa genus.[1] These peptides represent a crucial component of the innate immune system of these amphibians, offering a broad spectrum of activity against bacteria, fungi, protozoa, and viruses.[2][3] A defining characteristic of many dermaseptins is their ability to adopt an amphipathic α-helical conformation upon interacting with microbial membranes, a structural transition that is critical to their mechanism of action.[1][4] This guide focuses on Dermaseptin and its derivatives, often supplied as a trifluoroacetate (TFA) salt from solid-phase synthesis, detailing its structure, the dynamics of its amphipathic helix formation, and the experimental methodologies used for its characterization. The TFA salt is a common counterion resulting from the purification process using High-Performance Liquid Chromatography (HPLC).

Dermaseptin Structure and the Role of Amphipathicity

In aqueous solutions, dermaseptins and their analogues are typically unstructured.[5][6] However, in the presence of a hydrophobic environment, such as that provided by a microbial membrane or membrane-mimicking solvents like 2,2,2-trifluoroethanol (TFE), they undergo a conformational change to form an α-helix.[5][7] This induced helix is amphipathic, meaning it has a segregated distribution of hydrophobic and hydrophilic (cationic) residues.[1][2] The hydrophobic face of the helix interacts with the lipid core of the microbial membrane, while the cationic face interacts with the negatively charged components of the membrane surface.[2][6] This interaction is believed to be the initial step in the peptide's antimicrobial action, leading to membrane disruption and cell death.[8][9]

The primary sequence of dermaseptins is rich in lysine residues, contributing to their overall positive charge, and contains a conserved tryptophan residue near the N-terminus in many family members.[2] The length of these peptides typically ranges from 27 to 34 amino acids.[1] Derivatives of the native sequences, such as Dermaseptin S4 and its analogues, have been extensively studied to optimize their antimicrobial potency while minimizing toxicity to mammalian cells.[5][10]

Quantitative Data on Dermaseptin Derivatives

The following tables summarize key quantitative data for various Dermaseptin derivatives, focusing on their antimicrobial and hemolytic activities.

Table 1: Minimum Inhibitory Concentrations (MICs) of Dermaseptin S4 Derivatives against various bacterial strains.

| Peptide | E. coli (μg/mL) | P. aeruginosa (μg/mL) | S. aureus (μg/mL) | Reference |

| K4K20-S4 | 1 - 16 | 1 - 4 | 1 - 4 | [5] |

| K4-S4(1-16) | Not specified | 3.125 - 12.5 | Not specified | [11] |

| K4-S4(1-13) | Not specified | Not specified | Not specified | [5] |

| DRS-CA-1 | 4 - 8 μM | 4 - 8 μM | 4 - 8 μM | [12] |

| DRS-DU-1 | 4 - 8 μM | 4 - 8 μM | 4 - 8 μM | [12] |

Table 2: Hemolytic Activity of Dermaseptin S4 and its Derivatives.

| Peptide | HC50 (μM) | Hemolysis at 100 µg/mL (%) | Reference |

| Native Dermaseptin S4 | ~1.4 | >30 | [10] |

| K4-S4(1-16) | 20 | Not specified | [5] |

| K4-S4(1-13) | >200 | Not specified | [5] |

| K4K20-S4 | Not specified | Not specified | [5] |

| DS4(1-26)a | Not specified | <30 | [13] |

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of Dermaseptin TFA's structure and function.

Peptide Synthesis and Purification

Dermaseptin and its derivatives are typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethoxycarbonyl) chemistry.[5][14]

-

Resin and Amino Acid Coupling: The peptide is assembled on a solid support resin. The C-terminal amino acid is first attached to the resin, and subsequent amino acids are added in a stepwise manner.

-

Deprotection and Coupling Cycles: Each cycle involves the removal of the Fmoc protecting group from the N-terminus of the growing peptide chain, followed by the coupling of the next Fmoc-protected amino acid.

-

Cleavage and Deprotection: Once the full-length peptide is synthesized, it is cleaved from the resin and all side-chain protecting groups are removed. A common cleavage cocktail consists of a mixture of trifluoroacetic acid (TFA), water, and scavengers like thioanisole and p-cresol.[5][14]

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[5][12] A gradient of acetonitrile in water, both containing a small percentage of TFA (e.g., 0.05%), is typically used for elution.[12][15]

-

Lyophilization: The purified peptide fractions are lyophilized to obtain the final peptide, usually as a TFA salt.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a key technique for studying the secondary structure of peptides in different environments.

-

Sample Preparation: A stock solution of the Dermaseptin peptide is prepared in an appropriate buffer (e.g., 10 mM ammonium acetate).[7] The final peptide concentration for CD measurements is typically around 50-100 μM.[6][7]

-

Solvent Conditions: To assess helix formation, spectra are recorded in an aqueous buffer (representing an unstructured state) and in a membrane-mimicking environment, such as increasing concentrations of 2,2,2-trifluoroethanol (TFE) or in the presence of liposomes.[6][7][15]

-

Data Acquisition: CD spectra are typically recorded from 190 to 260 nm at a controlled temperature.

-

Data Analysis: The resulting spectra are analyzed to determine the secondary structure content. An α-helical structure is characterized by two negative bands at approximately 208 and 222 nm and a positive band around 192 nm.[6] The percentage of α-helical content can be estimated from the mean residue ellipticity at 222 nm.

Hemolysis Assay

This assay is used to determine the toxicity of the peptide to mammalian cells, using red blood cells (RBCs) as a model.

-

RBC Preparation: Fresh human or horse red blood cells are washed multiple times with a phosphate-buffered saline (PBS) solution by centrifugation to remove plasma and buffy coat.[5][12]

-

Peptide Incubation: A suspension of washed RBCs (e.g., 4% v/v) is incubated with serial dilutions of the Dermaseptin peptide at 37°C for a defined period (e.g., 2 hours).[12]

-

Controls: A negative control (RBCs in PBS) and a positive control (RBCs in a lysing agent like Triton X-100 or distilled water) are included to define 0% and 100% hemolysis, respectively.[12]

-

Measurement of Hemoglobin Release: After incubation, the samples are centrifuged, and the amount of hemoglobin released into the supernatant is quantified by measuring the absorbance at a specific wavelength (e.g., 405 nm or 550 nm) using a spectrophotometer.[5][12][14]

-

Calculation of Hemolytic Activity: The percentage of hemolysis is calculated relative to the positive control. The HC50 value, the peptide concentration causing 50% hemolysis, is determined from a dose-response curve.[15]

Visualizations

The following diagrams illustrate key conceptual and experimental workflows related to this compound research.

Experimental workflow for this compound characterization.

Relationship between environment, structure, and activity.

References

- 1. Dermaseptin - Wikipedia [en.wikipedia.org]

- 2. Dermaseptins, Multifunctional Antimicrobial Peptides: A Review of Their Pharmacology, Effectivity, Mechanism of Action, and Possible Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dermaseptins, Multifunctional Antimicrobial Peptides: A Review of Their Pharmacology, Effectivity, Mechanism of Action, and Possible Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dermaseptin S9, an alpha-helical antimicrobial peptide with a hydrophobic core and cationic termini - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antibacterial Properties of Dermaseptin S4 Derivatives with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antibacterial Properties of Dermaseptin S4 Derivatives under Extreme Incubation Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. journals.asm.org [journals.asm.org]

- 9. A Novel Antimicrobial Peptide, Dermaseptin-SS1, with Anti-Proliferative Activity, Isolated from the Skin Secretion of Phyllomedusa tarsius - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Discovery of two skin-derived dermaseptins and design of a TAT-fusion analogue with broad-spectrum antimicrobial activity and low cytotoxicity on healthy cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Antimalarial Activities of Dermaseptin S4 Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

The Antimicrobial Arsenal of Dermaseptin: A Technical Guide to its Spectrum and Mechanisms

For Immediate Release

A Deep Dive into the Antimicrobial Prowess of Dermaseptin TFA

This technical guide provides a comprehensive overview of the antimicrobial spectrum of Dermaseptin, a family of peptides with potent activity against a broad range of bacteria and fungi. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these fascinating molecules. We will delve into the quantitative data on their efficacy, detail the experimental protocols used for their evaluation, and visualize their proposed mechanisms of action.

Introduction to Dermaseptins

Dermaseptins are a class of cationic antimicrobial peptides originally isolated from the skin secretions of frogs belonging to the Phyllomedusinae family.[1][2] These peptides are a crucial component of the frog's innate immune system, providing a first line of defense against pathogenic microorganisms. Structurally, dermaseptins are typically linear peptides composed of 28 to 34 amino acids.[2] In aqueous environments, they are largely unstructured, but upon contact with microbial membranes, they adopt an amphipathic α-helical conformation, a key feature for their antimicrobial activity.[1][2] This guide focuses on the trifluoroacetic acid (TFA) salt of Dermaseptin, a common counter-ion used during peptide synthesis and purification.[2]

Antimicrobial Spectrum: Quantitative Data

The antimicrobial efficacy of Dermaseptin and its synthetic derivatives has been extensively studied. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) values against a variety of bacterial and fungal species. MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, while MBC/MFC is the lowest concentration that results in a 99.9% reduction in the initial microbial population.

Antibacterial Spectrum

Dermaseptins exhibit potent activity against both Gram-positive and Gram-negative bacteria, including multi-drug resistant strains.

| Bacterial Species | Dermaseptin Derivative | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Staphylococcus aureus | K4K20-S4 | 1 - 4 | - | |

| Staphylococcus aureus | Dermaseptin-AC | 2 - 4 µM | 2 - 8 µM | [3] |

| Pseudomonas aeruginosa | K4K20-S4 | 1 - 4 | - | |

| Pseudomonas aeruginosa | Dermaseptin-AC | 2 - 4 µM | 2 - 8 µM | [3] |

| Escherichia coli | K4K20-S4 | 1 - 16 | - | |

| Escherichia coli | Dermaseptin-AC | 2 - 4 µM | 2 - 8 µM | [3] |

| Acinetobacter baumannii | K4K20S4 | 3.125 | 6.25 | [4] |

| Acinetobacter baumannii | K4S4(1-16) | 12.5 | 12.5 | [4] |

| Enterococcus faecalis | Dermaseptin-AC | 2 - 4 µM | 2 - 8 µM | [3] |

| Klebsiella pneumoniae | Dermaseptin-AC | 2 - 4 µM | 2 - 8 µM | [3] |

Note: MIC and MBC values can vary depending on the specific derivative and the bacterial strain tested.

Antifungal Spectrum

Dermaseptins also demonstrate significant activity against a range of pathogenic fungi, including yeasts and filamentous fungi.

| Fungal Species | Dermaseptin Derivative | MIC (µg/mL) | MFC (µM) | Reference |

| Candida albicans | Dermaseptin S4 | 32 | - | [5] |

| Candida albicans | Dermaseptin-AC | 2 - 4 µM | 2 - 8 µM | [3] |

| Cryptococcus neoformans | DS-S4(1-9)a | 2 | - | |

| Aspergillus fumigatus | DS-S4(1-9)a | 62 | - | |

| Aspergillus fumigatus | DRS-B1, DRS-B2, DRS-S1 | - | 3.1 - 30 | [1] |

Note: Data on the antifungal spectrum is less extensive than for bacteria, and further research is warranted to fully characterize the activity against a broader range of fungal pathogens.

Mechanisms of Action

The primary mechanism of action of Dermaseptin peptides involves the disruption of microbial cell membranes. Two main models have been proposed to explain this process: the "barrel-stave" model and the "carpet-like" model.

Barrel-Stave Model

In the barrel-stave model, Dermaseptin monomers first bind to the surface of the microbial membrane. Once a threshold concentration is reached, the peptides insert into the lipid bilayer, aggregating to form transmembrane pores or channels. The hydrophobic regions of the peptides align with the lipid core of the membrane, while the hydrophilic regions face inward, creating a channel through which cellular contents can leak out, leading to cell death.

Caption: The barrel-stave mechanism of Dermaseptin action.

Carpet-Like Model

The carpet-like model proposes a different mode of membrane disruption. In this model, Dermaseptin peptides accumulate on the surface of the microbial membrane, forming a "carpet-like" layer. This accumulation disrupts the membrane's curvature and integrity, leading to the formation of transient pores or micelles and ultimately causing the membrane to disintegrate. This mechanism does not require the formation of stable transmembrane channels.

Caption: The carpet-like mechanism of Dermaseptin action.

Experimental Protocols

Standardized methods are crucial for the accurate determination of the antimicrobial activity of peptides like Dermaseptin. Below are detailed protocols for common assays.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This assay determines the lowest concentration of Dermaseptin that inhibits the visible growth of a microorganism.

Materials:

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

This compound stock solution

-

Microbial culture in logarithmic growth phase

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Microbial Inoculum:

-

Culture the microorganism overnight in the appropriate broth.

-

Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

-

-

Serial Dilution of Dermaseptin:

-

Prepare a two-fold serial dilution of the Dermaseptin stock solution in the appropriate broth directly in the 96-well plate.

-

-

Inoculation:

-

Add the prepared microbial inoculum to each well containing the Dermaseptin dilutions.

-

Include a positive control (microorganism in broth without peptide) and a negative control (broth only).

-

-

Incubation:

-

Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of Dermaseptin in which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.

-

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay

This assay is performed after the MIC assay to determine the lowest concentration of Dermaseptin that kills the microorganism.

Procedure:

-

Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that showed no visible growth.

-

Spread the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar for bacteria).

-

Incubate the plates at the optimal temperature for the microorganism for 24-48 hours.

-

The MBC/MFC is the lowest concentration of Dermaseptin from which no colonies grow on the agar plate, corresponding to a ≥99.9% killing of the initial inoculum.

Radial Diffusion Assay

This is an agar-based assay to screen for antimicrobial activity.

Materials:

-

Petri dishes

-

Agar (e.g., Tryptic Soy Agar)

-

Microbial culture

-

This compound solution

Procedure:

-

Prepare a low-nutrient agar and cool it to approximately 45-50°C.

-

Inoculate the molten agar with the test microorganism to a final concentration of approximately 10^6 CFU/mL.

-

Pour the inoculated agar into petri dishes and allow it to solidify.

-

Punch small wells (2-4 mm in diameter) into the agar.

-

Add a known concentration of the Dermaseptin solution to each well.

-

Incubate the plates at the optimal temperature for the microorganism for 18-24 hours.

-

The antimicrobial activity is determined by measuring the diameter of the clear zone of growth inhibition around each well.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the antimicrobial activity of Dermaseptin.

Caption: A generalized workflow for antimicrobial susceptibility testing of Dermaseptin.

Conclusion

Dermaseptins represent a promising class of antimicrobial peptides with a broad spectrum of activity against both bacteria and fungi. Their membrane-disrupting mechanisms of action make them less likely to induce resistance compared to conventional antibiotics that target specific metabolic pathways. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers to further explore the therapeutic potential of this compound and its derivatives in the fight against infectious diseases. Further research is encouraged to expand the understanding of their antifungal spectrum and to optimize their properties for clinical applications.

References

- 1. Dermaseptins, Multifunctional Antimicrobial Peptides: A Review of Their Pharmacology, Effectivity, Mechanism of Action, and Possible Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibacterial Properties of Dermaseptin S4 Derivatives with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro Activity of Novel Lipopeptides against Triazole-Resistant Aspergillus fumigatus [mdpi.com]

- 4. journals.asm.org [journals.asm.org]

- 5. In Vitro Activities of Dermaseptins K4S4 and K4K20S4 against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa Planktonic Growth and Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Natural Variants and Derivatives of the Dermaseptin Family

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Dermaseptin family constitutes a class of cationic antimicrobial peptides (AMPs) first discovered in the skin secretions of Phyllomedusinae tree frogs.[1] These peptides are key components of the amphibian innate immune system, providing a rapid and potent defense against a wide array of pathogens.[1] Dermaseptins are typically 27-34 amino acids long, characterized by a net positive charge due to lysine residues, and adopt an amphipathic α-helical structure in membrane-like environments.[2][3] Their broad-spectrum activity against bacteria, fungi, and protozoa, combined with a distinct mechanism of action that minimizes the development of microbial resistance, makes them highly promising candidates for novel therapeutic agents.[1][4] This guide provides an in-depth technical overview of natural Dermaseptin variants and their synthetic derivatives, focusing on quantitative activity data, mechanisms of action, and the detailed experimental protocols essential for their study and development.

Antimicrobial Activity of Natural Variants and Synthetic Derivatives

The antimicrobial potency of Dermaseptins is primarily evaluated by their Minimum Inhibitory Concentration (MIC), the lowest concentration required to inhibit the visible growth of a microorganism.[5] Structure-activity relationship (SAR) studies have led to the design of synthetic derivatives with enhanced potency and reduced toxicity.[6][7] Modifications often involve amino acid substitutions to increase cationicity, truncations to optimize length, and changes to hydrophobicity.[2][8]

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Natural Dermaseptin Variants

| Peptide | Source Organism | Escherichia coli | Staphylococcus aureus | Pseudomonas aeruginosa | Candida albicans |

| Dermaseptin S1 | Phyllomedusa sauvagii | 4 - 8 | 4 - 8 | 16 - 32 | 3.1 - 6.2 |

| Dermaseptin S3 | Phyllomedusa sauvagii | 16 | 16 | >64 | 4 |

| Dermaseptin S4 | Phyllomedusa sauvagii | 64 - 128 | 32 - 64 | >128 | 8 |

| Dermaseptin B2 | Phyllomedusa bicolor | 4 | 8 | 16 | 4 |

Note: MIC values can vary based on experimental conditions and specific strains tested. Data compiled from multiple sources.[1][9]

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Key Synthetic Derivatives

| Derivative | Modification from Dermaseptin S4 | Escherichia coli | Staphylococcus aureus | Pseudomonas aeruginosa | Hemolytic Activity (HC₅₀ in µg/mL) |

| K₄K₂₀-S4 | M4K, M20K substitutions | 1 - 16 | 1 - 4 | 1 - 4 | ~50 |

| K₄-S4(1-16) | M4K substitution, C-terminal truncation | 2 - 8 | 2 - 8 | 4 - 16 | >250 |

| K₄-S4(1-13) | M4K substitution, C-terminal truncation | 4 - 16 | 4 - 16 | 8 - 32 | >400 |

Note: Hemolytic activity (HC₅₀) is the concentration causing 50% lysis of red blood cells, indicating cytotoxicity. Higher values are desirable. Data compiled from multiple sources.[2][7][9]

Mechanism of Action

The primary mode of action for Dermaseptins involves the permeabilization and disruption of microbial cell membranes.[4] This process is driven by the peptide's physicochemical properties and can be conceptualized as a multi-step pathway. The electrostatic attraction between the cationic peptide and anionic components of microbial membranes (e.g., lipopolysaccharides or teichoic acids) initiates the interaction. Subsequently, the peptide inserts into the lipid bilayer, leading to membrane destabilization through models like the "barrel-stave" or "carpet-like" mechanisms, ultimately causing leakage of cellular contents and cell death.[4][10]

Caption: Signaling pathway for Dermaseptin-induced microbial cell death.

Detailed Experimental Protocols

Protocol for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method.[5][11]

-

Preparation of Reagents and Media:

-

Preparation of Microbial Inoculum:

-

Inoculate a single colony of the test microorganism into 5 mL of appropriate broth and incubate overnight at 37°C.

-

Dilute the overnight culture to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Further dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.[12]

-

-

Assay Procedure:

-

In a sterile 96-well microtiter plate, add 50 µL of MHB to wells 2 through 12.

-

Add 100 µL of the peptide stock solution (at twice the highest desired final concentration) to well 1.

-

Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 50 µL from well 10.

-

Well 11 serves as the positive growth control (no peptide), and well 12 serves as the sterility control (no bacteria).

-

Add 50 µL of the prepared microbial inoculum to wells 1 through 11. The final volume in each well is 100 µL.

-

Incubate the plate at 37°C for 18-24 hours.[12]

-

-

Data Interpretation:

-

The MIC is the lowest concentration of the peptide at which there is no visible growth, as observed by the naked eye or a plate reader.[13]

-

Protocol for Hemolytic Activity Assay

This assay assesses the peptide's cytotoxicity against mammalian cells using red blood cells (RBCs) as a model.[14][15]

-

Preparation of Red Blood Cells (RBCs):

-

Obtain fresh human or animal blood containing an anticoagulant.

-

Centrifuge the blood at 1000 x g for 10 minutes at 4°C. Discard the supernatant and buffy coat.

-

Wash the pelleted RBCs three times with cold, sterile phosphate-buffered saline (PBS, pH 7.4).

-

Resuspend the washed RBCs in PBS to prepare a 2% (v/v) erythrocyte suspension.[16]

-

-

Assay Procedure:

-

Prepare serial dilutions of the Dermaseptin peptide in PBS in a 96-well plate (e.g., from 256 µg/mL down to 1 µg/mL).

-

Add 100 µL of the 2% RBC suspension to each well containing 100 µL of the peptide dilutions.

-

For controls, add 100 µL of RBC suspension to 100 µL of PBS (0% hemolysis, negative control) and to 100 µL of 1% Triton X-100 (100% hemolysis, positive control).[17]

-

Incubate the plate at 37°C for 1 hour with gentle shaking.[17]

-

Centrifuge the plate at 1000 x g for 5 minutes to pellet intact RBCs.

-

-

Data Interpretation:

-

Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate.

-

Measure the absorbance of the supernatant at 540 nm (A₅₄₀) to quantify hemoglobin release.

-

Calculate the percentage of hemolysis using the formula: % Hemolysis = [(A₅₄₀ sample - A₅₄₀ negative control) / (A₅₄₀ positive control - A₅₄₀ negative control)] x 100

-

Protocol for Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to determine the secondary structure (e.g., α-helix, β-sheet) of the peptide in different environments.[18][19]

-

Sample Preparation:

-

Dissolve the peptide to a final concentration of 0.1-0.2 mg/mL.[20]

-

Prepare samples in different solvents to assess conformational changes:

-

Aqueous buffer (e.g., 10 mM sodium phosphate, pH 7.4) to observe the unstructured state.

-

A membrane-mimicking solvent like 50% trifluoroethanol (TFE) to induce helicity.

-

In the presence of lipid vesicles (e.g., liposomes) for a more biologically relevant environment.

-

-

-

Instrument Setup and Data Acquisition:

-

Data Analysis:

-

The resulting spectra are typically plotted as mean residue ellipticity [θ] versus wavelength.

-

A characteristic α-helical structure will show distinct negative bands near 208 nm and 222 nm.[20]

-

Use deconvolution software (e.g., K2D2, BeStSel) to estimate the percentage of α-helix, β-sheet, and random coil content.

-

Experimental and Developmental Workflow

The process of discovering and developing novel Dermaseptin-based therapeutics follows a logical, multi-stage workflow from initial screening to preclinical evaluation.

Caption: A typical workflow for Dermaseptin drug discovery and development.

Conclusion

The Dermaseptin peptide family offers a rich scaffold for the development of next-generation antimicrobial agents. Their potent, broad-spectrum activity and membrane-disrupting mechanism of action are significant advantages in an era of rising antibiotic resistance. Through rational design and chemical synthesis, derivatives have been created that exhibit improved therapeutic indices, balancing high antimicrobial efficacy with low host cell toxicity.[2] The detailed protocols and structured workflow presented in this guide provide a robust framework for researchers to systematically explore, characterize, and optimize these promising peptides for potential clinical applications. Future work must continue to focus on enhancing stability, bioavailability, and performance in complex in vivo environments to translate the therapeutic potential of Dermaseptins into tangible clinical solutions.

References

- 1. Dermaseptins, Multifunctional Antimicrobial Peptides: A Review of Their Pharmacology, Effectivity, Mechanism of Action, and Possible Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibacterial Properties of Dermaseptin S4 Derivatives with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dermaseptin - Wikipedia [en.wikipedia.org]

- 4. In Vitro Activities of Dermaseptins K4S4 and K4K20S4 against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa Planktonic Growth and Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-activity relationship study of antimicrobial dermaseptin S4 showing the consequences of peptide oligomerization on selective cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. preprints.org [preprints.org]

- 11. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]

- 13. youtube.com [youtube.com]

- 14. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]

- 19. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide | MtoZ Biolabs [mtoz-biolabs.com]

Dermaseptin TFA: A Technical Guide to its Therapeutic Potential

Abstract

Dermaseptins are a superfamily of α-helical, cationic antimicrobial peptides (AMPs) originally isolated from the skin secretions of Phyllomedusine tree frogs.[1][2][3][4] These peptides, typically 24-34 amino acids in length, exhibit a broad spectrum of activity against bacteria, fungi, protozoa, and viruses.[1][2][4] Furthermore, emerging evidence highlights their potent anticancer activities, making them promising candidates for novel therapeutic development.[2][5][6][7] This document provides a comprehensive technical overview of Dermaseptin's mechanism of action, therapeutic efficacy supported by quantitative data, and detailed experimental protocols for its characterization. The "TFA" designation refers to trifluoroacetic acid, a counter-ion commonly used during the solid-phase synthesis and purification of these peptides, which is essential for maintaining their stability and solubility.[5][6][8][9][10]

Mechanism of Action

Dermaseptins exert their cytotoxic effects primarily through interactions with and disruption of cellular membranes.[4] Their cationic nature facilitates initial binding to the negatively charged components of microbial and cancer cell membranes, while their amphipathic α-helical structure allows for membrane insertion and permeabilization.[1][2]

Antimicrobial Mechanism

The antimicrobial action is rapid and typically involves membrane destabilization.[8] Two primary models are proposed:

-

Toroidal Pore Model: Peptides aggregate and insert into the membrane, inducing high curvature and forming pores where the peptide helices are intercalated with phospholipid headgroups.[1]

-

Carpet-like Mechanism: Peptides accumulate on the membrane surface in a "carpet-like" manner.[1] Once a threshold concentration is reached, they disrupt the bilayer integrity, leading to lysis.[1]

This direct action on the lipid bilayer makes the development of microbial resistance less likely compared to conventional antibiotics that target specific proteins.[9][11]

Anticancer Mechanism

Dermaseptin's oncolytic activity involves multiple concentration-dependent mechanisms.[1][5]

-

Necrosis (High Concentrations): At higher concentrations (e.g., 10⁻⁵ M), Dermaseptins cause rapid, non-specific cell membrane disruption, leading to necrosis. This is evidenced by significant lactate dehydrogenase (LDH) release.[5][7]

-

Apoptosis (Low Concentrations): At lower, more selective concentrations (e.g., 10⁻⁶ M), certain Dermaseptins can induce apoptosis. This process is often mediated through the intrinsic, mitochondrial-related signaling pathway without significant membrane lysis.[5] This involves mitochondrial membrane rupture and subsequent activation of the caspase cascade.[1]

Quantitative Efficacy Data

The therapeutic potential of Dermaseptin and its synthetic derivatives is quantified by their potent activity at low concentrations and their selectivity for target cells over host cells.

Table 1: Antimicrobial Activity of Dermaseptin Derivatives

| Peptide | Target Organism | MIC (µg/mL) | MBC (µg/mL) | Source |

| K₄K₂₀-S4 | S. aureus (Clinical Isolates) | 1 - 4 | - | [9] |

| P. aeruginosa (Clinical Isolates) | 1 - 4 | - | [9] | |

| E. coli (Clinical Isolates) | 1 - 16 | - | [9] | |

| K₄S₄(1-16) | A. baumannii (MDR) | 3.125 | 12.5 | [12] |

| K₃K₄B2 | A. baumannii (MDR) | 12.5 | 12.5 | [12] |

| Dermaseptin-PH | E. coli | 16 µM | 16 µM | [10] |

| S. aureus | 32 µM | 64 µM | [10] | |

| C. albicans | 16 µM | 32 µM | [10] | |

| Dermaseptin-PP | S. aureus | 8.5 µM | 17 µM | [7] |

| E. coli | 4.25 µM | 8.5 µM | [7] |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MDR: Multi-Drug Resistant.

Table 2: Anticancer Activity of Dermaseptin Derivatives

| Peptide | Cancer Cell Line | IC₅₀ (µM) | Source |

| Dermaseptin-PS1 | U-251 MG (Glioblastoma) | Induces apoptosis at 1 µM | [5] |

| Dermaseptin-PP | H157 (Lung) | 1.55 | [7] |

| MCF-7 (Breast) | 2.92 | [7] | |

| PC-3 (Prostate) | 4.15 | [7] | |

| U251 MG (Glioblastoma) | 2.47 | [7] | |

| Dermaseptin-PH | MCF-7 (Breast) | 0.69 | [10] |

| H157 (Lung) | 2.01 | [10] | |

| U251MG (Glioblastoma) | 2.36 | [6][10] | |

| PC-3 (Prostate) | 11.8 | [10] | |

| Dermaseptin-PD-1 | U251MG (Glioblastoma) | 15.08 | [6] |

IC₅₀: Half-maximal Inhibitory Concentration.

Table 3: In Vitro Cytotoxicity Against Human Cells

| Peptide | Cell Type | CC₅₀ (µg/mL) | Hemolysis (%) | Source |

| K₄S₄ | HeLa (Cervical Cancer) | 28.5 | - | [8] |

| K₄K₂₀S₄ | HeLa (Cervical Cancer) | 12.5 | - | [8] |